molecular formula C9H12Te B14692366 Benzene, [(1-methylethyl)telluro]- CAS No. 32343-99-0

Benzene, [(1-methylethyl)telluro]-

Cat. No.: B14692366
CAS No.: 32343-99-0
M. Wt: 247.8 g/mol
InChI Key: DCXPWEXGIZAZJM-UHFFFAOYSA-N
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Description

"Benzene, [(1-methylethyl)telluro]-" is an organotellurium compound comprising a benzene ring substituted with a tellurium atom bonded to an isopropyl (1-methylethyl) group. Organotellurium compounds are less common than their sulfur (thio-) or selenium (seleno-) analogs, but they exhibit unique reactivity and applications in organic synthesis and materials science .

Properties

CAS No.

32343-99-0

Molecular Formula

C9H12Te

Molecular Weight

247.8 g/mol

IUPAC Name

propan-2-yltellanylbenzene

InChI

InChI=1S/C9H12Te/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

DCXPWEXGIZAZJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Te]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methylethyl)telluro]- typically involves the reaction of tellurium with isopropylbenzene (cumene) under specific conditions. One common method includes the reductive cleavage of the tellurium-tellurium bond using lanthanum metal . This reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the product.

Industrial Production Methods: While industrial production methods for Benzene, [(1-methylethyl)telluro]- are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: Benzene, [(1-methylethyl)telluro]- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurides.

    Substitution: The tellurium atom in Benzene, [(1-methylethyl)telluro]- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Telluroxides or tellurones.

    Reduction: Tellurides.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(1-methylethyl)telluro]- has several applications in scientific research:

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Benzene, [(1-methylethyl)telluro]- involves the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing biomolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Tellurium-Containing Analogues

  • Applications: Likely used in specialized organic synthesis or catalysis, as indicated by its commercial availability from suppliers like Angene Chemical .

Sulfur- and Selenium-Containing Analogues

  • Properties: Thioethers are more stable than tellurium analogs due to sulfur’s higher electronegativity and smaller atomic radius. They are widely used in pharmaceuticals and agrochemicals .
  • Commercial Relevance: Listed by suppliers like Shanghai Worldyang Chemical Co., suggesting its use in niche chemical syntheses .

Hydrocarbon Analogues

  • Benzene, (1-methylethyl)- (Cumene, CAS 98-82-8): Structure: Benzene with an isopropyl group (-C(CH₃)₂). Properties: Molecular weight = 120.19 g/mol; boiling point = 152–154°C. Used in phenol and acetone production. Comparison: The absence of tellurium reduces toxicity and alters reactivity (e.g., cumene undergoes oxidation, while tellurium derivatives may participate in redox or cross-coupling reactions) .
  • Benzene, 1,4-bis(1-methylethyl)- (CAS 100-18-5): Structure: Benzene with two isopropyl groups at para positions. Properties: Molecular weight = 162.27 g/mol; higher hydrophobicity compared to mono-substituted derivatives. Used in polymer production .

Physicochemical Properties and Reactivity

While direct data for "Benzene, [(1-methylethyl)telluro]-" are unavailable, comparisons can be drawn from analogous compounds:

Property Tellurium Derivative (Estimated) Sulfur Analog (Thioether) Cumene (C₉H₁₂)
Molecular Weight ~245 g/mol* ~150–200 g/mol 120.19 g/mol
Bond Length (C-Te) ~2.07 Å C-S: ~1.81 Å -
Electronegativity Te: 2.1 S: 2.58 -
Stability Moderate (prone to oxidation) High High

*Estimated based on cumene’s molecular weight + Te atomic weight (127.6).

Commercial Availability and Suppliers

  • Benzene, [(1-phenylethyl)telluro]- : Supplied by Fuxin Zangyou Chemical and Shanghai Worldyang Chemical Co. .
  • Dodecane, 1-[(1-methylethyl)telluro]- : Listed in Angene Chemical’s catalog .

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